molecular formula C18H31NO2 B5078795 N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide

Cat. No.: B5078795
M. Wt: 293.4 g/mol
InChI Key: JAGWUGZZMQLRCV-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide is a complex organic compound with a unique structure It features an adamantane core, which is a highly stable and rigid hydrocarbon framework, substituted with a carboxamide group and a hydroxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the adamantane derivative with an appropriate amine under acidic or basic conditions.

    Addition of the Hydroxy-Methylpropyl Group: The hydroxy-methylpropyl group is added through a nucleophilic substitution reaction, where the adamantane derivative reacts with a hydroxy-methylpropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy-methylpropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide stands out due to its adamantane core, which provides exceptional stability and rigidity. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-14(2,12-20)19-13(21)18-9-15(3)6-16(4,10-18)8-17(5,7-15)11-18/h20H,6-12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGWUGZZMQLRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(C)(C)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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